molecular formula C6H10O2 B042799 1-Methoxy-2-methylbut-3-yn-2-ol CAS No. 42841-64-5

1-Methoxy-2-methylbut-3-yn-2-ol

Cat. No.: B042799
CAS No.: 42841-64-5
M. Wt: 114.14 g/mol
InChI Key: JEBUUQLXYVZBJV-UHFFFAOYSA-N
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Description

1-Methoxy-2-methylbut-3-yn-2-ol is an organic compound with the molecular formula C6H10O2. It is a liquid at room temperature and is known for its use as an intermediate in various chemical syntheses. This compound is particularly notable for its role in the synthesis of VEGF receptor kinase inhibitors, which are used in therapeutic applications .

Mechanism of Action

Target of Action

It’s known that this compound is used as a precursor in various chemical reactions , suggesting that its targets could be the reactants in these reactions.

Mode of Action

1-Methoxy-2-methylbut-3-yn-2-ol interacts with its targets through chemical reactions. It can participate in the Mannich reaction and the Favorskii reaction . These reactions involve the addition of the compound to other reactants, promoted by a base or Lewis acid catalysts .

Biochemical Pathways

This compound is involved in the synthesis of terpenes and terpenoids . These are large classes of organic compounds produced primarily by plants, and they play a crucial role in plant physiology and interactions with the environment. The compound serves as an intermediate in the industrial route to geraniol , a monoterpenoid and an important component in the essential oils of many plants.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a reactant in chemical synthesis. It contributes to the formation of new compounds, such as terpenes and terpenoids . These compounds have various biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of catalysts, and the concentrations of other reactants . For instance, its storage temperature is typically around 4°C , suggesting that lower temperatures may help preserve its stability.

Preparation Methods

1-Methoxy-2-methylbut-3-yn-2-ol can be synthesized through several methods. One common synthetic route involves the condensation of acetylene and acetone, a reaction that can be promoted using either a base (Favorskii reaction) or Lewis acid catalysts . Industrial production methods often utilize these reactions due to their efficiency and scalability.

Chemical Reactions Analysis

1-Methoxy-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Methoxy-2-methylbut-3-yn-2-ol has a wide range of applications in scientific research:

Properties

IUPAC Name

1-methoxy-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-6(2,7)5-8-3/h1,7H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBUUQLXYVZBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42841-64-5
Record name 1-methoxy-2-methylbut-3-yn-2-ol
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